

# Fulzerasib: A Deep Dive into a Covalent KRAS G12C Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fulzerasib*

Cat. No.: *B10856207*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fulzerasib** (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable, irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. **Fulzerasib** has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced KRAS G12C-mutated NSCLC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data for **Fulzerasib**.

## Chemical Structure and Physicochemical Properties

**Fulzerasib** is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.<sup>[1]</sup> Its chemical structure is designed to specifically target the cysteine residue of the KRAS G12C mutant protein.

Chemical Identifiers:

- IUPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enyl-2,5,9,12,14-

pentazatetracyclo[8.8.0.0<sup>2,7</sup>.0<sup>13,18</sup>]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

- SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@]5(N4CCN(C5)C(=O)C=C(C)C)C)Cl)C6=C(C=CC=C6F)O[2]
- CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of **Fulzerasib** is presented in Table 1.

Table 1: Physicochemical Properties of **Fulzerasib**

| Property          | Value                                                            | Source |
|-------------------|------------------------------------------------------------------|--------|
| Molecular Formula | C <sub>33</sub> H <sub>32</sub> ClFN <sub>6</sub> O <sub>4</sub> | [2]    |
| Molecular Weight  | 631.1 g/mol                                                      | [2]    |
| Appearance        | Light yellow to yellow solid                                     | [3]    |
| Solubility        | DMSO: 116.67 mg/mL (189.07 mM)                                   | [4]    |
| Melting Point     | Data not available                                               |        |
| pKa               | Data not available                                               |        |
| LogP              | Data not available                                               |        |

## Mechanism of Action and Signaling Pathway

**Fulzerasib** is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, **Fulzerasib** prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By inhibiting KRAS G12C, **Fulzerasib** effectively blocks these downstream signals, leading to the suppression of tumor cell growth and induction of apoptosis.[6]

## Mechanism of Action of Fulzerasib

[Click to download full resolution via product page](#)**Figure 1. Fulzerasib's Mechanism of Action**

## Pharmacokinetic Properties

**Fulzerasib** is orally active and has shown favorable pharmacokinetic profiles across different species in preclinical studies, including good oral bioavailability.[\[1\]](#)[\[7\]](#) Clinical pharmacokinetic data from Phase I trials have helped to establish the recommended Phase II dose (RP2D).[\[8\]](#) A summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of **Fulzerasib**

| Parameter                     | Value                                          | Species | Source              |
|-------------------------------|------------------------------------------------|---------|---------------------|
| Administration                | Oral                                           | Human   | <a href="#">[6]</a> |
| Bioavailability               | Favorable<br>(quantitative data not available) | Mouse   | <a href="#">[1]</a> |
| Half-life (t <sub>1/2</sub> ) | Data not available                             | Human   |                     |
| C <sub>max</sub>              | Data not available                             | Human   |                     |
| T <sub>max</sub>              | Data not available                             | Human   |                     |
| Metabolism                    | Data not available                             | Human   |                     |
| Excretion                     | Data not available                             | Human   |                     |

## Preclinical and Clinical Efficacy

### In Vitro Activity

**Fulzerasib** has demonstrated potent and selective inhibition of KRAS G12C in various in vitro assays. Key inhibitory concentrations (IC<sub>50</sub>) are summarized in Table 3.

Table 3: In Vitro Activity of **Fulzerasib**

| Assay                             | IC <sub>50</sub> | Source |
|-----------------------------------|------------------|--------|
| KRAS G12C GDP/GTP Exchange        | 29 nM            | [3]    |
| RAS-GTP Levels                    | 74 nM            | [3]    |
| pERK Signaling                    | 37 nM            | [3]    |
| KRAS G12C Mutant Cell Line Growth | 2-20 nM          | [3]    |

## In Vivo Antitumor Activity

Preclinical studies in various xenograft models have shown that oral administration of **Fulzerasib** leads to significant tumor growth inhibition. These models include pancreatic, lung, and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). [3]

## Clinical Trial Data

**Fulzerasib** has been evaluated in several clinical trials, demonstrating significant efficacy in patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for **Fulzerasib**

| Trial Identifier                                     | Cancer Type               | Treatment                  | Key Efficacy Endpoints                                              | Source |
|------------------------------------------------------|---------------------------|----------------------------|---------------------------------------------------------------------|--------|
| NCT05005234                                          | Advanced NSCLC            | Monotherapy                | ORR: 49.1% DCR: 90.5% Median PFS: 9.7 months                        | [6]    |
| Pooled Analysis<br>(NCT05005234<br>&<br>NCT05497336) | Metastatic CRC            | Monotherapy                | ORR: 44.6% DCR: 87.5% Median PFS: 8.1 months Median OS: 17.0 months | [8][9] |
| KROCUS<br>(NCT05756153)                              | Advanced NSCLC (1st line) | Combination with Cetuximab | ORR: 81.8% DCR: 100%                                                | [10]   |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival

## Experimental Protocols

Detailed experimental protocols for the key assays used to characterize **Fulzerasib** are provided below. These are representative protocols and may have been adapted for the specific studies cited.

### Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

## Cell Viability Assay Workflow



## Western Blot Workflow for pERK



## Tumor Xenograft Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and preclinical characterization of KRAS G12C inhibitor fulzerasib (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Fulzerasib | C33H32ClFN6O4 | CID 167713279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. What clinical trials have been conducted for Fulzerasib? [synapse.patsnap.com]
- 7. Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Efficacy and safety of IBI351 (fulzerasib) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GenFleet Therapeutics Announces Efficacy & Safety Result from Phase II Trial for First-line NSCLC Treatment in KROCUS Study, fulzerasib (KRAS G12C Inhibitor) in Combination with cetuximab, in a Late-breaking Abstract at the Oral Presentation of 2024 ASCO Annual Meeting-GenFleet Therapeutics [genfleet.com]
- To cite this document: BenchChem. [Fulzerasib: A Deep Dive into a Covalent KRAS G12C Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856207#chemical-structure-and-properties-of-fulzerasib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)